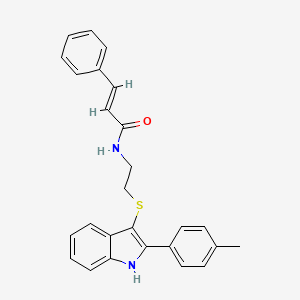

N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2OS/c1-19-11-14-21(15-12-19)25-26(22-9-5-6-10-23(22)28-25)30-18-17-27-24(29)16-13-20-7-3-2-4-8-20/h2-16,28H,17-18H2,1H3,(H,27,29)/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDUYGSTZNGCTM-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)cinnamamide typically involves multiple steps:

Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Thioether Formation: The indole derivative is then reacted with an appropriate thiol compound to introduce the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate.

Cinnamamide Formation: The final step involves the coupling of the thioether-indole derivative with cinnamoyl chloride in the presence of a base like triethylamine to form the desired cinnamamide compound.

Industrial Production Methods

Industrial production of N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)cinnamamide would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cinnamamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)cinnamamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

Material Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific electronic or optical properties.

Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)cinnamamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)cinnamamide and related indole derivatives:

Structural and Functional Insights:

Substituent Effects on Bioactivity :

- The p-tolyl group in the target compound may enhance lipophilicity and membrane permeability compared to polar substituents like 5-hydroxyindole or nitro groups .

- The thioethyl bridge likely improves stability over oxygen-based linkages, as seen in sulfonamide analogs , but may reduce solubility.

- Cinnamamide vs. propanamide (): The α,β-unsaturated system in cinnamamide could enable Michael addition-mediated enzyme inhibition, contrasting with the saturated propanamide’s role in NSAID hybrids .

Spectroscopic and Physicochemical Properties :

- Melting Points : Analogs with nitro groups (e.g., ) exhibit higher melting points (159–187°C) due to strong intermolecular interactions, whereas hydroxylated derivatives () are likely lower.

- NMR Signatures : The target compound’s ¹H NMR would show distinct aromatic protons from p-tolyl (δ 7.1–7.3 ppm) and cinnamamide (δ 6.5–7.8 ppm), differentiating it from acetamide derivatives (δ 2.0–2.2 ppm for CH₃) .

Therapeutic Potential: The naproxen-derived compound () demonstrates the utility of indole-amide hybrids in dual-action therapeutics (COX inhibition + serotonin modulation). The cyanoacrylamide in highlights the role of electron-withdrawing groups in enhancing receptor binding, a feature absent in the target compound but relevant for optimization .

Biological Activity

N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including cytotoxicity, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The compound can be described by its chemical formula , consisting of an indole moiety linked to a thiol and a cinnamide structure. Its unique structure contributes to its diverse biological activities.

Table 1: Cytotoxicity of Cinnamide Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone | HepG2 | 4.23 |

| Staurosporine | HepG2 | 5.59 |

| N-phenyl-4-fluorocinnamide | HepG2 | 53.20 |

The mechanisms underlying the cytotoxic effects of these compounds often involve apoptosis induction and cell cycle arrest:

- Apoptosis Induction : The most active cinnamide derivatives were found to upregulate pro-apoptotic markers such as p53 and Bax while downregulating anti-apoptotic markers like Bcl2. This indicates activation of the intrinsic apoptotic pathway .

- Cell Cycle Arrest : Flow cytometry analysis indicated that certain derivatives induce G1 phase arrest in cancer cells, thereby inhibiting cell proliferation .

Antimicrobial Activity

While specific studies on the antimicrobial activity of N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)cinnamamide are sparse, related thioether compounds have shown potential as antimicrobial agents. For example, thiazole and thiadiazine derivatives have been evaluated for their ability to inhibit bacterial growth, suggesting that thiol-containing compounds could possess similar properties .

Case Studies

Several case studies have highlighted the biological relevance of similar compounds:

- Thiadiazine Derivatives : A study found that certain thiadiazine hybrids displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values in the low micromolar range .

- Indole-Based Compounds : Compounds containing indole structures have been reported to exhibit anticancer properties through various mechanisms, including inhibition of key signaling pathways involved in tumor growth.

Q & A

Basic: What are the common synthetic challenges in preparing N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)cinnamamide, and how are they optimized?

Answer:

The synthesis involves multi-step routes, including indole core formation, thioether linkage introduction, and cinnamamide coupling. Key challenges include:

- Low yields in thioether formation due to competing side reactions (e.g., oxidation of thiol intermediates). Optimize by using inert atmospheres (N₂/Ar) and fresh reducing agents like NaBH₄ .

- Purification difficulties from byproducts (e.g., unreacted indole precursors). Employ column chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC .

- Regioselectivity in indole functionalization. Use directing groups (e.g., Boc protection) or transition-metal catalysts (Pd/Cu) to control substitution patterns .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies indole protons (δ 7.0–8.5 ppm), thioether methylene (δ 3.5–4.0 ppm), and cinnamamide carbonyl (δ ~165 ppm). NOESY confirms spatial proximity of aromatic groups .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]⁺) with <2 ppm error .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, though limited by crystallizability. Co-crystallization with stabilizing agents (e.g., cyclodextrins) may improve success .

Basic: What in vitro models are suitable for initial biological activity screening?

Answer:

- Cancer Cell Lines : Test antiproliferative effects using MTT assays on HeLa (cervical) or MCF-7 (breast) cells. Compare IC₅₀ values against cisplatin controls .

- Enzyme Inhibition Assays : Screen for kinase (e.g., EGFR) or protease inhibition via fluorescence-based kits. Use ATP/NADH depletion as readouts .

- Antimicrobial Testing : Employ disc diffusion against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Advanced: How can structure-activity relationships (SAR) be elucidated for derivatives of this compound?

Answer:

- Functional Group Modifications : Replace p-tolyl with electron-withdrawing groups (e.g., 4-Br, 4-CF₃) to assess effects on bioactivity. Synthesize analogs via Suzuki-Miyaura coupling .

- Thioether vs. Ether Linkages : Compare stability and binding affinity using SPR (Surface Plasmon Resonance) with target proteins .

- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with indole NH) .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

- Reproduce Experimental Conditions : Standardize cell lines, culture media, and assay protocols (e.g., ATP concentration in kinase assays) .

- Impurity Analysis : Quantify byproducts via LC-MS; ≥95% purity is critical for reliable IC₅₀ determination .

- Cross-Referencing Analog Data : Compare with structurally similar compounds (e.g., 4-fluorophenyl analogs) to identify trends .

Advanced: What computational methods complement experimental data for mechanistic studies?

Answer:

- Molecular Dynamics (MD) Simulations : Model binding to the Nrf2 pathway (Keap1 interaction) over 100-ns trajectories. Validate with mutagenesis studies .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactivity (e.g., thioether bond cleavage) .

- QSAR Modeling : Use Randic indices to correlate logP with cytotoxicity across derivatives .

Basic: How is reaction progress monitored during synthesis?

Answer:

- TLC (Thin-Layer Chromatography) : Track intermediates using 30% ethyl acetate/hexane. Visualize under UV (254 nm) or with ninhydrin for amine groups .

- HPLC with UV Detection : Quantify product formation (C18 column, acetonitrile/water gradient) .

Advanced: What strategies improve regioselectivity in indole functionalization?

Answer:

- Directed C-H Activation : Use Pd(OAc)₂ with directing groups (e.g., -SO₂Ph) to target C2/C3 positions .

- Protecting Groups : Boc-protect indole NH to prevent undesired N-alkylation .

- Microwave-Assisted Synthesis : Enhance reaction specificity via controlled heating (e.g., 150°C, 30 min) .

Basic: How to address solubility limitations in biological assays?

Answer:

- Solubilizing Agents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .

- Prodrug Design : Introduce phosphate esters for improved aqueous solubility .

Advanced: What techniques identify molecular targets in mechanism-of-action studies?

Answer:

- Affinity Chromatography : Immobilize compound on Sepharose beads; pull down binding proteins from cell lysates .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to purified enzymes .

- CRISPR-Cas9 Knockout Screens : Identify gene clusters sensitizing cells to the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.